

Introduction: The Strategic Importance of a Fluorinated Alkyne Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethynyl-3,5-difluorobenzene**

Cat. No.: **B118628**

[Get Quote](#)

1-Ethynyl-3,5-difluorobenzene is a substituted aromatic compound that has garnered significant interest within the fields of medicinal chemistry, materials science, and synthetic organic chemistry.^[1] Its unique molecular architecture, combining a terminal alkyne with a symmetrically difluorinated phenyl ring, imparts a valuable set of properties. The terminal alkyne serves as a versatile functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed cross-couplings like the Sonogashira reaction.^[1]

The presence of two fluorine atoms at the meta positions of the benzene ring is a key design element. Fluorine substitution is a well-established strategy in drug development to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the aromatic ring.^[2] This guide provides an in-depth examination of the physical and chemical properties, synthesis, reactivity, and applications of **1-Ethynyl-3,5-difluorobenzene**, tailored for professionals in research and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identifiers. **1-Ethynyl-3,5-difluorobenzene** consists of a benzene ring substituted with an ethynyl group (-C≡CH) at position 1, and fluorine atoms at positions 3 and 5.

Caption: Molecular structure of **1-Ethynyl-3,5-difluorobenzene**.

Table 1: Key Identifiers and Physicochemical Properties

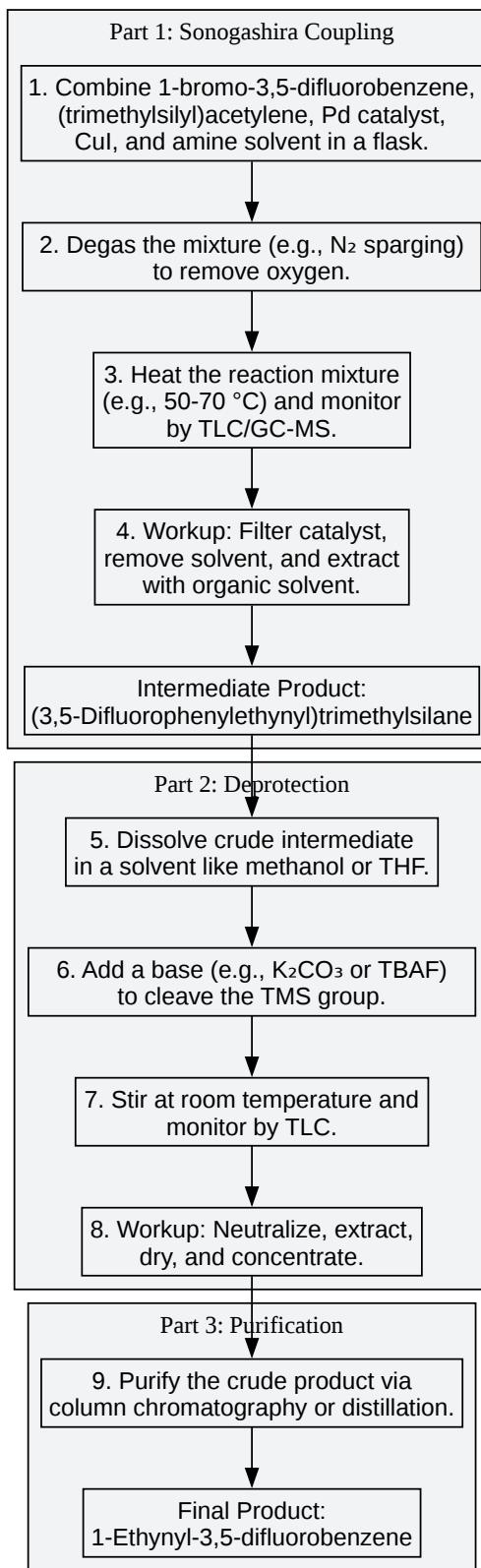
Property	Value	Source(s)
CAS Number	151361-87-4	[1] [3]
Molecular Formula	C ₈ H ₄ F ₂	[1] [3]
Molecular Weight	138.11 g/mol	[4] [5]
Appearance	Colorless to light orange/yellow clear liquid	[1] [6]
Boiling Point	123-124 °C (lit.)	[2]
Density	1.163 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.4910 (lit.)	[2]
InChI Key	OTDGZDMGSFBZLI- UHFFFAOYSA-N	[7]
SMILES	C#CC1=CC(=CC(=C1)F)F	[7]

Spectroscopic Profile for Characterization

Empirical verification of the structure and purity is paramount. The following section details the expected spectroscopic signatures for **1-Ethynyl-3,5-difluorobenzene**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. The acetylenic proton (-C≡C-H) should appear as a singlet. The aromatic protons will present as two distinct signals. The proton at C4 (para to the ethynyl group) will appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at C2 and C6 (ortho to the ethynyl group) will appear as a doublet of doublets or a multiplet due to coupling with the adjacent fluorine and the C4 proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the two acetylenic carbons. The aromatic region will display four signals corresponding to C1 (ipso-ethynyl), C2/C6, C3/C5 (ipso-fluoro), and C4. The carbons attached to fluorine (C3/C5) will exhibit strong coupling (large J-value), appearing as a doublet.

- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): This spectrum should show a single resonance, as both fluorine atoms are chemically equivalent. This signal will likely appear as a triplet due to coupling with the two neighboring aromatic protons (at C4 and C2/C6 respectively, though the meta-coupling might be small).
- IR (Infrared) Spectroscopy: Key vibrational modes are crucial for functional group identification.
 - $\equiv\text{C-H}$ stretch: A sharp, strong band is expected around 3300 cm^{-1} .
 - $-\text{C}\equiv\text{C-}$ stretch: A weaker band around $2100\text{-}2200\text{ cm}^{-1}$.
 - C-F stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region.
 - Aromatic C=C stretch: Bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The molecular ion peak (M^+) should be observed at $\text{m/z} = 138.11$, corresponding to the molecular weight.


Synthesis and Purification Protocol

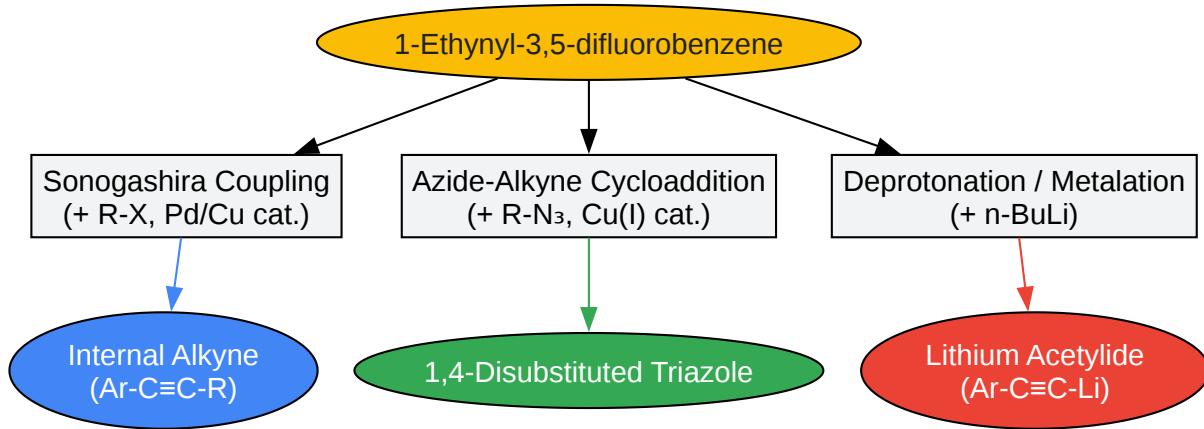
1-Ethynyl-3,5-difluorobenzene is typically synthesized via a Sonogashira coupling reaction. A common and reliable precursor is 1-bromo-3,5-difluorobenzene. The following protocol outlines a standard laboratory procedure.

Causality Behind Experimental Choices:

- Precursor: 1-Bromo-3,5-difluorobenzene is chosen as it is commercially available and the C-Br bond is readily activated by palladium catalysts for cross-coupling.[\[8\]](#)
- Acetylene Source: (Trimethylsilyl)acetylene is used as the acetylene source. The TMS group protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) under the reaction conditions. This TMS group is easily removed in a subsequent step.
- Catalyst System: A combination of a Palladium(0) source (like $\text{Pd}(\text{PPh}_3)_4$ or generated in situ from $\text{PdCl}_2(\text{PPh}_3)_2$) and a Copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) is believed to form a copper acetylide intermediate, accelerating the process.

- **Base and Solvent:** An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HBr generated during the reaction and to serve as the solvent.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **1-Ethynyl-3,5-difluorobenzene**.

Detailed Experimental Protocol:

- Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq), and CuI (0.04 eq).
- Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous triethylamine (approx. 3-4 mL per mmol of bromide) via syringe, followed by (trimethylsilyl)acetylene (1.2 eq).
- Reaction: Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.
- Workup and Isolation of Intermediate: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude (3,5-difluorophenylethynyl)trimethylsilane can often be used directly in the next step.
- Deprotection: Dissolve the crude intermediate in methanol (approx. 5 mL per mmol). Add potassium carbonate (2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.
- Final Workup and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate. Purify the resulting crude liquid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure **1-ethynyl-3,5-difluorobenzene**.
- Validation: Confirm the identity and purity of the final product using NMR and MS, as described in Section 2.0.

Chemical Reactivity and Synthetic Applications

The utility of **1-ethynyl-3,5-difluorobenzene** stems from the predictable and high-yielding reactivity of its terminal alkyne. The electron-withdrawing nature of the difluorinated ring can also influence the acidity of the acetylenic proton and the reactivity of the aromatic ring itself.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1-Ethynyl-3,5-difluorobenzene**.

- Sonogashira Coupling: As a terminal alkyne, it can be coupled with various aryl or vinyl halides to synthesize more complex internal alkynes. This is a cornerstone reaction in the construction of rigid molecular scaffolds and conjugated systems for materials science.
- Azide-Alkyne "Click" Chemistry: The compound is an ideal substrate for the copper(I)-catalyzed reaction with organic azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles. This reaction is prized in drug discovery and chemical biology for its high efficiency, mild conditions, and biocompatibility. The resulting triazole ring is a stable bioisostere for amide bonds.
- Metalation: The terminal alkyne proton is acidic and can be removed by a strong base like n-butyllithium to form a lithium acetylide. This nucleophilic species can then be used to attack various electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling C-C bond formation.
- Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are relatively unreactive compared to those on more electron-deficient rings (e.g., dinitrofluorobenzene), under

forcing conditions, they could potentially undergo SNAr reactions.[\[9\]](#)

Its applications are diverse, serving as a key building block in:

- Pharmaceuticals: Used to introduce the fluorophenyl moiety into potential drug candidates, enhancing metabolic stability and modulating binding interactions.[\[1\]](#)
- Agrochemicals: Incorporated into pesticides and herbicides to fine-tune their activity and properties.[\[1\]](#)[\[10\]](#)
- Materials Science: Employed in the synthesis of polymers and organic electronic materials, such as for OLEDs, where the fluorine substituents can improve thermal and chemical stability.[\[1\]](#)
- Molecular Probes: Used in oligonucleotide synthesis, where its inclusion can enhance the melting temperature of duplexes compared to other analogs, indicating its potential for unique nucleotide interactions.[\[2\]](#)

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

- Hazards: **1-Ethynyl-3,5-difluorobenzene** is classified as a flammable liquid and vapor (H226).[\[4\]](#)[\[5\]](#)[\[6\]](#) It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[5\]](#)
- Precautions:
 - Keep away from heat, sparks, open flames, and hot surfaces.[\[6\]](#)[\[11\]](#)
 - Use in a well-ventilated area or under a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[4\]](#)[\[5\]](#)
 - Ground and bond containers and receiving equipment to prevent static discharge.[\[6\]](#)[\[11\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11]
Recommended storage temperature is often between 2-8 °C.[1]

Conclusion

1-Ethynyl-3,5-difluorobenzene is a high-value synthetic building block whose utility is derived from the synergistic combination of a reactive terminal alkyne and the modulating effects of meta-difluoro substitution. Its predictable reactivity in key transformations like Sonogashira couplings and click chemistry makes it an indispensable tool for medicinal chemists creating new therapeutic agents and for materials scientists designing novel functional materials. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is critical for its effective and safe application in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 151361-87-4 | 1-ETHYNYL-3 5-DIFLUOROBENZENE 97 [fluoromart.com]
- 3. scbt.com [scbt.com]
- 4. 1-Ethynyl-3,5-difluorobenzene 97 151361-87-4 [sigmaaldrich.com]
- 5. 1-乙炔基-3,5-二氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Ethynyl-3,5-difluorobenzene | 151361-87-4 | TCI AMERICA [tcichemicals.com]
- 7. 1-Ethynyl-3,5-difluorobenzene | C8H4F2 | CID 4206806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 1-Ethynyl-3,5-difluorobenzene | 151361-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Alkyne Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118628#physical-and-chemical-properties-of-1-ethynyl-3-5-difluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com